Product packaging for S39625(Cat. No.:CAS No. 536711-20-3)

S39625

Cat. No.: B610630
CAS No.: 536711-20-3
M. Wt: 430.46
InChI Key: BSNSKRNANVCWQN-VWLOTQADSA-N
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Description

Contextualization of Topoisomerase I Inhibitors as Research Tools

Topoisomerase I inhibitors are valuable tools in molecular biology and cancer research. They function as "topoisomerase poisons" by stabilizing the transient covalent complex formed between Top1 and DNA, preventing the re-ligation of the DNA strand break. nih.gov This stabilized complex, known as the cleavable complex (Top1cc), is then encountered by the replication machinery, leading to the formation of lethal double-strand breaks. cancernetwork.comprobes-drugs.org By inducing and stabilizing these complexes, Top1 inhibitors allow researchers to study DNA replication stress, DNA repair pathways, and the cellular responses to DNA damage. cancernetwork.commdpi.com Their selectivity for Top1 also makes them useful probes for investigating the specific roles of this enzyme in various cellular contexts. nih.gov

Overview of Camptothecin (B557342) (CPT) Derivatives and Their Limitations in Research

Camptothecin (CPT), a naturally occurring alkaloid isolated from the Chinese tree Camptotheca acuminata, was one of the first identified Top1 inhibitors. nih.govwikipedia.org CPT and its derivatives bind at the interface of the Top1-DNA cleavage complex, intercalating between DNA base pairs and stabilizing the complex. nih.govprobes-drugs.orgwikipedia.org This interaction is critically dependent on the pentacyclic ring structure of CPT, particularly the alpha-hydroxy lactone E-ring. wikipedia.orgresearchgate.netbiochempeg.com

While CPT demonstrated potent anticancer activity, its clinical use was limited by several drawbacks, including poor water solubility, unpredictable pharmacological behavior, and dose-limiting toxicities. wikipedia.orgbiochempeg.comresearchgate.netmdpi.comgoogle.com These limitations spurred the development of numerous semi-synthetic and synthetic CPT analogues aimed at improving solubility, stability, and efficacy while reducing toxicity. wikipedia.orgmdpi.com Clinically approved CPT derivatives like irinotecan (B1672180) and topotecan (B1662842) represent significant advancements, addressing some of these issues, such as increased water solubility in the case of topotecan. wikipedia.orgmdpi.commdpi.commims.comguidetomalariapharmacology.orgnih.gov

However, a major limitation inherent to CPT and many of its derivatives is the chemical instability of the six-membered alpha-hydroxy lactone E-ring. researchgate.netnih.govaacrjournals.org At physiological pH, this lactone ring undergoes rapid hydrolysis to form an inactive carboxylate species. nih.govaacrjournals.org This conversion reduces the concentration of the active drug form available to trap Top1cc and can contribute to variable efficacy and potential off-target effects. mdpi.comnih.govaacrjournals.org Furthermore, some clinically used CPT analogues, such as topotecan and the active metabolite of irinotecan (SN-38), are substrates for drug efflux transporters like ABCB1 (P-glycoprotein) and ABCG2, leading to the development of drug resistance in cancer cells. researchgate.netaacrjournals.orgnih.govaacrjournals.org These limitations highlight the ongoing need for novel Top1 inhibitors with improved chemical stability and pharmacological properties for both research and potential therapeutic applications.

Genesis of E-Ring Keto Analogues, Including S39625, for Investigational Purposes

To address the chemical instability of the E-ring in CPT derivatives, a novel class of analogues featuring a five-membered E-ring lacking the oxygen of the lactone ring, referred to as E-ring keto analogues, was synthesized. researchgate.netnih.gov This structural modification was designed to enhance the chemical stability of the compound by preventing the problematic lactone hydrolysis observed in traditional CPTs. mdpi.comresearchgate.net

This compound is a representative compound within this class of novel E-ring keto analogues. It is an analogue of S38809, featuring a cyclobutyl substitution at the 7-position. aacrjournals.org The genesis of this compound and similar keto analogues stems from the understanding of the critical role of the E-ring in Top1 inhibition and the desire to overcome the inherent instability of the lactone ring in existing CPT derivatives. nih.govresearchgate.net These compounds were specifically developed for investigational purposes to explore whether a stable, non-lactone E-ring structure could maintain or improve Top1 inhibitory activity and overcome limitations like efflux transporter-mediated resistance. researchgate.netaacrjournals.orgaacrjournals.org

Significance of this compound as a Research Compound

This compound holds significant value as a research compound due to its unique structural features and promising biological activity. As an E-ring keto analogue, it offers a chemically stable alternative to traditional lactone-containing CPT derivatives, allowing for research into Top1 inhibition without the confounding factor of rapid hydrolysis at physiological pH. researchgate.netaacrjournals.org

Research findings indicate that this compound is a potent and selective Top1 inhibitor. researchgate.netnih.govaacrjournals.org Studies have shown that this compound is active against purified Top1 and selectively targets Top1 in yeast and human cancer cells. researchgate.netnih.gov It functions as a typical Top1 poison, inducing DNA cleavage complexes at sites similar to those induced by CPT, topotecan, and SN-38. aacrjournals.orgaacrjournals.org A key finding highlighting the significance of this compound is the remarkable persistence of the Top1-DNA cleavage complexes it induces, both with purified enzyme and in cells, following drug removal. researchgate.netnih.govaacrjournals.orgaacrjournals.org This persistence is notably higher compared to complexes stabilized by topotecan or SN-38. aacrjournals.org

Moreover, research has demonstrated that this compound is not a substrate for the ABCB1 or ABCG2 drug efflux transporters. researchgate.netaacrjournals.orgnih.govaacrjournals.org This characteristic is particularly significant for research into drug resistance mechanisms and for developing strategies to overcome efflux-mediated resistance observed with some clinically used CPT derivatives. researchgate.netaacrjournals.orgaacrjournals.org

Studies have also shown that this compound exhibits potent antiproliferative activity against various human cancer cell lines, often showing improved cytotoxicity compared to CPT. researchgate.netnih.govaacrjournals.org For instance, this compound has been reported to be significantly more potent than CPT in inducing DNA-protein cross-links (DPCs), a measure of stabilized Top1cc. aacrjournals.org

The ability of this compound to induce intense and persistent histone gamma-H2AX, a marker of DNA double-strand breaks, further underscores its potency in causing DNA damage. researchgate.netnih.govaacrjournals.org These detailed research findings, including its stability, potent Top1 inhibition, persistent cleavage complex formation, lack of susceptibility to efflux transporters, and potent cytotoxicity, establish this compound as a valuable compound for investigating the fundamental aspects of Top1 function, DNA damage response, and mechanisms of drug resistance. Its selection for advanced preclinical development based on promising activity in tumor models further highlights its significance in the field. researchgate.netaacrjournals.orgnih.gov

Here is a table summarizing some comparative cytotoxicity data for this compound, S38809, and CPT in various human cancer cell lines:

Cell LineThis compound IC₅₀ (nM)S38809 IC₅₀ (nM)CPT IC₅₀ (nM)
Colon Cancer CellsLow NanomolarLow NanomolarHigher
Breast Cancer CellsLow NanomolarLow NanomolarHigher
Prostate Cancer CellsLow NanomolarLow NanomolarHigher
Leukemia CellsLow NanomolarLow NanomolarHigher
Various Cell Lines (Mean)2.4 nM aacrjournals.org-Higher

Note: Specific IC₅₀ values for S38809 and CPT varied across different cell lines and studies. The table above provides a general comparison based on the available research findings indicating that this compound and S38809 generally exhibit improved cytotoxicity compared to CPT in the tested cell lines. researchgate.netnih.govaacrjournals.orgaacrjournals.org

The research findings underscore the potential of this compound as a research tool to study the consequences of highly stable Top1 cleavage complexes and to explore strategies to overcome drug resistance mediated by efflux transporters.

Properties

CAS No.

536711-20-3

Molecular Formula

C25H22N2O5

Molecular Weight

430.46

IUPAC Name

(S)-13-cyclobutyl-7-ethyl-7-hydroxy-9,12-dihydro-7H-cyclopenta[6,7]indolizino[1,2-b][1,3]dioxolo[4,5-g]quinoline-8,10-dione

InChI

InChI=1S/C25H22N2O5/c1-2-25(30)16-8-18-23-15(10-27(18)24(29)13(16)7-21(25)28)22(12-4-3-5-12)14-6-19-20(32-11-31-19)9-17(14)26-23/h6,8-9,12,30H,2-5,7,10-11H2,1H3/t25-/m0/s1

InChI Key

BSNSKRNANVCWQN-VWLOTQADSA-N

SMILES

O=C(C1)[C@](O)(CC)C2=C1C(N3CC4=C(C5CCC5)C6=CC(OCO7)=C7C=C6N=C4C3=C2)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

S39625;  S-39625;  S 39625.

Origin of Product

United States

Molecular and Biochemical Mechanisms of Action of S39625

Interaction with DNA Topoisomerase I (Top1)

DNA topoisomerase I is a crucial enzyme involved in regulating DNA supercoiling during various cellular processes such as replication and transcription. gibsononcology.comnih.govresearchgate.net Top1 acts by creating a transient single-strand break in the DNA backbone, allowing the passage of another DNA strand to relieve torsional stress, and then re-ligating the broken strand. gibsononcology.comnih.gov S39625 interferes with this process by trapping Top1 in a covalent complex with cleaved DNA. aacrjournals.orgnih.govaacrjournals.orgnih.gov

Binding Site and Mode of Action within the Top1-DNA Cleavage Complex

This compound, similar to camptothecin (B557342) (CPT), is believed to bind at the interface of the cleaved DNA and the Top1 enzyme, forming a ternary complex. nih.govmdpi.comcybrexa.com This interaction prevents the re-ligation of the DNA strand break. mdpi.comwikipedia.org Studies comparing the cleavage pattern induced by this compound with that of CPT suggest that they have comparable binding modes within the Top1-DNA cleavage complex. aacrjournals.org Camptothecin's planar pentacyclic structure is considered important for its topoisomerase inhibition, and it interacts with the enzyme through hydrogen bonds, particularly involving the E-ring and specific amino acid residues in Top1 like Asp533. mdpi.comwikipedia.org While the precise atomic details of this compound's interaction may differ slightly due to its modified E-ring, its ability to trap the Top1-DNA complex indicates a similar fundamental interaction at the cleavage site. aacrjournals.org

Stabilization of Top1-DNA Covalent Cleavage Complexes by this compound

A key feature of this compound is its ability to induce high levels of Top1-DNA cleavage complexes and, importantly, to stabilize these complexes, making them remarkably persistent. aacrjournals.orgnih.govaacrjournals.orgresearchgate.netresearchgate.net This persistence is significantly longer compared to that induced by camptothecin. aacrjournals.orgaacrjournals.orgresearchgate.net Quantitative analysis using methods like alkaline elution has shown that this compound is notably more potent than CPT in producing these complexes. aacrjournals.orgresearchgate.net For instance, this compound at a concentration of 0.1 μmol/L can produce similar levels of DNA-protein crosslinks (DPCs), indicative of trapped Top1 cleavage complexes, as CPT at a 10-fold higher concentration (1 μmol/L). aacrjournals.orgresearchgate.net The stability of these complexes can be assessed using assays like the salt reversal assay, which has demonstrated that the reversal of Top1-DNA cleavage is much slower for this compound compared to CPT and the related analogue S38809. aacrjournals.orgresearchgate.net The apparent half-time of reversal for this compound was found to be significantly longer than that for CPT. aacrjournals.org

CompoundApparent Half-Time of Reversal (min)
CPT≤ 4 aacrjournals.org / 2 aacrjournals.org
S38809Intermediate aacrjournals.orgresearchgate.net / 3 aacrjournals.org
This compoundMuch slower aacrjournals.orgaacrjournals.orgresearchgate.net / 15 aacrjournals.org

Note: Data compiled from cited sources. Variations in reported half-times may be due to different experimental conditions.

This enhanced stability of the cleavage complex is considered crucial for the potent antiproliferative activity of this compound. aacrjournals.orgnih.govaacrjournals.orgresearchgate.netmedkoo.com

Selectivity of this compound for Top1 over other Topoisomerases

This compound has been shown to be a selective inhibitor of Topoisomerase I. aacrjournals.orgnih.govaacrjournals.orgresearchgate.netmedkoo.commedchemexpress.com Studies using purified Top1 and cellular assays in yeast and human cancer cells have confirmed its selective activity against Top1. aacrjournals.orgnih.govaacrjournals.orgresearchgate.net This selectivity is a characteristic shared with camptothecin and its clinical derivatives, which are known for their exquisite specificity for Top1 as their sole cellular target. aacrjournals.orggibsononcology.comnih.govmdpi.com While topoisomerase II (Top2) is also a target for some anticancer drugs, this compound's mechanism of action is specifically directed at interfering with Top1's catalytic cycle. nih.govresearchgate.net

Induction of DNA Damage and Replication Stress by this compound

The stabilization of Top1-DNA cleavage complexes by this compound leads to the induction of DNA damage, particularly during DNA replication, and consequently triggers replication stress. aacrjournals.orgnih.govaacrjournals.orgresearchgate.netmedkoo.com

Formation of Replication-Mediated Double-Strand Breaks

The trapped Top1-DNA cleavage complexes act as obstacles to the progression of replication forks. When a replication fork encounters a stabilized Top1 cleavage complex, it can lead to the collapse of the replication fork and the conversion of the single-strand break into a double-strand break (DSB). gibsononcology.comnih.govnih.govnih.gov This process is considered the primary cytotoxic mechanism of Top1 inhibitors like this compound in dividing cells. gibsononcology.comnih.govnih.gov The formation of these replication-mediated DSBs is a critical event leading to genomic instability and cell death. mdpi.combiorxiv.orgnih.gov The induction of DSBs by this compound is evidenced by the appearance of phosphorylated histone H2AX (γ-H2AX), a well-established biomarker for DNA double-strand breaks. aacrjournals.orgnih.govaacrjournals.orgresearchgate.netnih.govmedkoo.comnih.gov Nanomolar concentrations of this compound induce intense and persistent γ-H2AX formation. aacrjournals.orgnih.govaacrjournals.orgresearchgate.netmedkoo.com

Persistent Nature of this compound-Induced Cleavage Complexes

As discussed in Section 2.1.2, the Top1-DNA cleavage complexes induced by this compound exhibit remarkable persistence. aacrjournals.orgnih.govaacrjournals.orgresearchgate.netresearchgate.net This prolonged persistence is a key factor contributing to the efficacy of this compound. aacrjournals.orgnih.govaacrjournals.orgresearchgate.netmedkoo.com The sustained presence of these trapped complexes increases the probability of encounters with moving replication forks, thereby enhancing the likelihood of replication fork collapse and the formation of cytotoxic DNA double-strand breaks. gibsononcology.comnih.govnih.gov The Top1 cleavage complexes induced by this compound have been shown to remain detectable for significantly longer periods in cells compared to those induced by CPT. aacrjournals.orgaacrjournals.orgresearchgate.net This persistence is thought to be directly related to the enhanced stability of the ternary complex formed by this compound, Top1, and DNA. aacrjournals.orgaacrjournals.orgresearchgate.net

Molecular Signaling of DNA Damage Response: Histone H2AX Phosphorylation

This compound, as a Top1 inhibitor, exerts its effects by trapping Top1-DNA cleavage complexes (Top1ccs) aacrjournals.orggibsononcology.com. Top1 enzymes are crucial for relaxing DNA supercoiling during processes like replication and transcription by creating transient single-strand breaks gibsononcology.compatsnap.com. Top1 inhibitors stabilize the complex formed between Top1 and cleaved DNA, preventing the re-ligation of the DNA strand patsnap.comdrugbank.com. These trapped Top1ccs can lead to DNA damage, particularly when encountered by advancing replication forks or transcription machinery, resulting in the formation of DNA double-strand breaks (DSBs) aacrjournals.orggibsononcology.commostwiedzy.plnih.gov.

The formation of DSBs is a critical event that triggers the DNA damage response (DDR), a complex cellular mechanism aimed at detecting and repairing DNA lesions mostwiedzy.plnih.govresearchgate.net. A key early event in the DDR to DSBs is the phosphorylation of the histone variant H2AX at serine 139, leading to the formation of γH2AX aacrjournals.orgmostwiedzy.plnih.govresearchgate.netnih.govmdpi.com. This phosphorylation is primarily mediated by kinases such as ATM, ATR, and DNA-PK mostwiedzy.plnih.govnih.govmdpi.com.

γH2AX serves as a sensitive marker for DSBs and plays a crucial role in the recruitment and retention of numerous DNA repair and signaling proteins to the sites of damage mostwiedzy.plnih.govresearchgate.netnih.gov. These proteins include MRE11/NBS1/RAD50, MDC1, 53BP1, and BRCA1, which colocalize and interact with γH2AX to facilitate DNA repair and activate cell cycle checkpoints nih.govresearchgate.net. The formation of γH2AX foci amplifies the DNA damage signal, contributing to the activation of ATM-dependent signaling cascades that orchestrate cell cycle arrest and DNA repair researchgate.netnih.gov.

Studies have shown that nanomolar concentrations of this compound induce intense and persistent histone γ-H2AX formation researchgate.netnih.govaacrjournals.org. This indicates that this compound effectively induces DNA damage, likely through the stabilization of Top1ccs, thereby activating the H2AX phosphorylation-dependent DNA damage response pathway researchgate.netnih.govaacrjournals.org. The persistence of γ-H2AX suggests that the DNA damage induced by this compound is significant and potentially challenging for the cell's repair machinery researchgate.netnih.govaacrjournals.org. The induction of γ-H2AX by this compound could potentially be used as a biomarker for monitoring its pharmacodynamic activity in clinical settings researchgate.netnih.govaacrjournals.org.

Comparative Analysis of this compound with Established Top1 Inhibitors (e.g., CPT, SN-38)

This compound has been compared to established Top1 inhibitors like Camptothecin (CPT) and SN-38 (the active metabolite of irinotecan) to understand its relative potency and characteristics researchgate.netnih.govaacrjournals.orgnih.gov. CPT and its derivatives, such as irinotecan (B1672180) and topotecan (B1662842), are well-established Top1 inhibitors used in cancer therapy gibsononcology.comaacrjournals.orgpatsnap.comd-nb.info. Their mechanism involves stabilizing the Top1-DNA cleavage complex, leading to DNA breaks and cell death patsnap.comdrugbank.com.

One key difference lies in chemical stability. CPT analogues are known for their chemical instability due to the α-hydroxylactone six-membered E-ring, which is essential for trapping Top1ccs but is prone to hydrolysis at physiological pH, leading to an inactive carboxylate form researchgate.netnih.govaacrjournals.orgnih.govresearchgate.net. This compound, with its five-membered α-keto E-ring, was designed to overcome this instability, offering improved chemical stability researchgate.netnih.govaacrjournals.orgnih.govresearchgate.net.

In terms of Top1 inhibition and induction of DNA damage, studies indicate that this compound is a potent inhibitor of purified Top1 and selective against Top1 in yeast and human cancer cells researchgate.netnih.govaacrjournals.org. The drug-induced Top1-DNA cleavage complexes formed by this compound show remarkable persistence compared to those induced by CPT researchgate.netnih.govaacrjournals.org. This persistence of Top1ccs is directly linked to the induction of DNA damage and subsequent cytotoxicity aacrjournals.orggibsononcology.comnih.gov.

Comparative cytotoxicity studies in various human cancer cell lines, including colon, breast, prostate, and leukemia cells, have shown that this compound exhibits improved cytotoxicity compared to CPT researchgate.netnih.govaacrjournals.org.

A significant advantage of this compound over clinically used CPT analogues like topotecan and SN-38 is its lack of being a substrate for the ABCB1 (P-glycoprotein/MDR-1) and ABCG2 (BCRP/mitoxantrone resistance) drug efflux transporters researchgate.netnih.govaacrjournals.org. These transporters are known to mediate resistance to various anticancer drugs, including CPT derivatives, by pumping the drugs out of the cells researchgate.netnih.govaacrjournals.orgd-nb.infonih.gov. The fact that this compound is not a substrate for these transporters suggests it may have the potential to overcome drug resistance mediated by these efflux pumps, a common challenge with existing CPT-based therapies researchgate.netnih.govaacrjournals.orgnih.gov.

While both this compound and CPT/SN-38 induce DNA damage and γH2AX formation as a consequence of Top1 inhibition, the persistence of the Top1ccs induced by this compound and its ability to evade common efflux resistance mechanisms represent key distinctions that may contribute to its potentially improved pharmacological profile researchgate.netnih.govaacrjournals.orgnih.gov.

FeatureThis compoundCamptothecin (CPT)SN-38 (Active metabolite of Irinotecan)
Chemical Structure E-ringFive-membered α-ketoSix-membered α-hydroxylactoneSix-membered α-hydroxylactone
Chemical StabilityImproved stabilityUnstable at physiological pHLess stable than this compound
Top1cc PersistenceRemarkable persistenceLess persistent than this compoundDissociation slower than CPT nih.gov
Substrate for ABCB1/ABCG2NoLess preferred for ABCB1, some ABCG2 aacrjournals.orgYes researchgate.netnih.govaacrjournals.orgd-nb.info
Cytotoxicity vs. CPTImproved cytotoxicity in various lines-More cytotoxic than CPT in some systems nih.gov
γH2AX InductionIntense and persistentInduces γH2AX nih.govInduces γH2AX researchgate.netnih.govaacrjournals.org

Cellular Pharmacology and Biological Effects of S39625 in Research Models

Cellular Responses to S39625 Exposure

Exposure of cellular systems to this compound elicits specific responses primarily related to its activity as a Top1 inhibitor and the subsequent impact on DNA integrity.

This compound targets Top1 within human cancer cells, leading to the formation of Top1-DNA cleavage complexes aacrjournals.orgresearchgate.netnih.gov. These complexes can be detected using techniques such as the immunocomplex of enzyme assay and alkaline elution aacrjournals.org. Studies have shown that this compound is highly efficient at producing these complexes, appearing more potent than CPT in this regard aacrjournals.org. Furthermore, the Top1 cleavage complexes induced by this compound demonstrate significant persistence in cells after the removal of the drug aacrjournals.org. At nanomolar concentrations, this compound has been shown to induce intense and persistent histone γ-H2AX aacrjournals.orgresearchgate.netnih.gov. The presence of γ-H2AX is a widely recognized marker for DNA double-strand breaks, suggesting that the trapped Top1-DNA cleavage complexes induced by this compound are converted into more severe DNA lesions aacrjournals.orgresearchgate.netnih.gov.

Modulation of Cell Cycle Progression

Topoisomerase I inhibitors, including camptothecin (B557342) and its derivatives, are known to interfere with DNA replication by stabilizing Top1-DNA cleavage complexes patsnap.comguidetopharmacology.org. During the S phase of the cell cycle, the collision of replication forks with these stabilized complexes converts single-strand breaks into more cytotoxic double-strand breaks patsnap.com. This DNA damage can trigger cell cycle checkpoints, such as the G2/M checkpoint, leading to cell cycle arrest guidetopharmacology.orgnih.gov. While the provided research specifically highlights this compound's ability to induce persistent Top1-DNA cleavage complexes and subsequent DNA damage marked by γ-H2AX, detailed studies specifically delineating the precise modulation of cell cycle checkpoints or progression phases by this compound were not found within the scope of the search results. However, its established mechanism as a Top1 inhibitor strongly implies an impact on cell cycle progression, particularly during DNA replication.

Induction of Apoptosis in Cellular Systems

The accumulation of DNA damage, particularly double-strand breaks resulting from the activity of Top1 inhibitors, is a potent trigger for programmed cell death, or apoptosis, in cancer cells patsnap.comnih.gov. While the search results emphasize the potent antiproliferative activity of this compound and its induction of significant and persistent DNA damage (γ-H2AX) aacrjournals.orgresearchgate.netnih.gov, direct experimental data explicitly demonstrating "this compound induces apoptosis" was not found in the provided snippets. Nevertheless, the observed potent cytotoxicity and the mechanism involving the induction of persistent, potentially lethal DNA lesions are consistent with the expected cellular outcomes of Top1 inhibition, which typically include the induction of apoptosis in susceptible cells.

Cellular Senescence and Autophagy Pathways

Cellular senescence is characterized by an irreversible state of cell cycle arrest, often initiated by cellular stresses such as DNA damage jfcr.or.jpdrugtargetreview.comaging-us.comnih.gov. Autophagy is a fundamental cellular process involving the degradation of cellular components, which can be activated in response to various stressors, including DNA damage researchgate.netmdpi.com. Autophagy's role in cancer is complex and can be either tumor-suppressive or tumor-promoting mdpi.comfrontiersin.org. Based on the available search results, there is no specific information detailing the effects of this compound on the induction of cellular senescence or the modulation of autophagy pathways.

This compound Activity Across Diverse Cellular Lineages

Investigations into the biological activity of this compound have been conducted across various cellular lineages, demonstrating its efficacy and selectivity as a Top1 inhibitor.

This compound has been shown to be active against Top1 in both yeast and human cancer cells aacrjournals.orgresearchgate.netnih.gov. This indicates a conserved target across different species.

Efficacy in Human Cancer Cell Lines (e.g., colon, breast, prostate, leukemia)

This compound demonstrates potent antiproliferative activity against a diverse panel of human cancer cell lines aacrjournals.orgresearchgate.netnih.gov. Studies comparing this compound to camptothecin have shown that this compound exhibits improved cytotoxicity towards cell lines derived from colon, breast, prostate, and leukemia cancers aacrjournals.orgresearchgate.netnih.govresearchgate.net. The cytotoxic effect has been quantified using assays such as the sulforhodamine B assay and the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay after continuous drug exposure for 72 hours aacrjournals.org.

The following table presents representative data on the cytotoxicity of this compound in various human cancer cell lines, expressed as IC50 values (nanomolar), which represent the concentration of the compound required for 50% inhibition of cell growth.

Cell LineCancer TypeThis compound IC50 (nM)CPT IC50 (nM)
HCT116Colon Carcinoma4.8 ± 1.5 aacrjournals.org49 ± 13 aacrjournals.org
MCF-7Breast Adenocarcinoma12 ± 3.1 aacrjournals.org120 ± 30 aacrjournals.org
DU145Prostate Carcinoma11 ± 3.2 aacrjournals.org120 ± 30 aacrjournals.org
CEMAcute Lymphoblastic Leukemia2.6 ± 0.7 aacrjournals.org23 ± 5.5 aacrjournals.org

Data are presented as mean ± SD from four separate experiments. aacrjournals.org

These data indicate that this compound is significantly more potent than CPT in these cancer cell lines, with IC50 values in the low nanomolar range aacrjournals.org. Further research using isogenic cell line pairs with genetic alterations in Top1 known to confer resistance to CPT demonstrated that the activity of this compound is dependent on Top1 aacrjournals.orgresearchgate.net. Cell lines with stable down-regulation of Top1 or Top1 point mutations showed reduced sensitivity or high cross-resistance to this compound, comparable to their resistance to CPT, supporting Top1 as the primary cellular target aacrjournals.orgresearchgate.net.

Investigations in Yeast Models (e.g., JN394-Top1Δ)

Yeast genetic systems have been utilized to confirm Top1 as the cellular target of this compound aacrjournals.orgresearchgate.netnih.gov. Experiments employing Saccharomyces cerevisiae strains, including the wild-type JN394 and the Top1-deleted strain JN394-Top1Δ, have been instrumental in this validation aacrjournals.orgresearchgate.net. Cytotoxic effects of this compound were observed in the wild-type JN394 yeast aacrjournals.orgresearchgate.net. However, the JN394-Top1Δ yeast cells, which lack the Top1 gene, demonstrated complete resistance to this compound under tested conditions aacrjournals.orgresearchgate.net. This complete resistance in the absence of functional Top1 provides strong evidence that Top1 is the essential cellular target for the cytotoxic effects of this compound in this model system aacrjournals.orgresearchgate.net.

Mechanisms of Cellular Resistance to this compound and Strategies to Overcome It

Drug resistance is a significant challenge in cancer therapy. medtechbcn.com While this compound was designed to circumvent some known resistance mechanisms, understanding the ways in which cancer cells might develop or exhibit resistance to this compound is crucial for its successful application. Research has explored the role of drug efflux transporters and Top1 mutations in the context of this compound efficacy.

Role of Drug Efflux Transporters (ABCB1, ABCG2) in this compound Disposition

Drug efflux transporters, particularly ABCB1 (P-glycoprotein/MDR-1) and ABCG2 (Breast Cancer Resistance Protein/BCRP), are well-established mechanisms of multidrug resistance in cancer. medtechbcn.comfrontiersin.orgoaepublish.com These transporters actively pump various therapeutic agents out of cells, thereby reducing intracellular drug concentrations and limiting their cytotoxic effects. medtechbcn.comfrontiersin.org Clinically used CPT analogues like topotecan (B1662842) and SN-38 (the active metabolite of irinotecan) are known substrates for ABCG2, and topotecan is also a substrate for ABCB1, contributing to resistance. researchgate.netaacrjournals.orgresearchgate.net

In contrast to these conventional CPTs, studies have shown that this compound is not a substrate for either the ABCB1 or ABCG2 drug efflux transporters. researchgate.netaacrjournals.orgnih.govresearchgate.net This characteristic differentiates this compound from topotecan and irinotecan (B1672180) and suggests a potential advantage in overcoming transporter-mediated resistance. researchgate.netaacrjournals.orgresearchgate.net Experiments using HEK293 cells transfected to overexpress ABCG2 or ABCB1 demonstrated that this compound exhibited no resistance in cells overexpressing ABCB1 and only limited resistance in cells overexpressing ABCG2, significantly less than observed with SN-38 or topotecan. aacrjournals.orgresearchgate.net This indicates that this compound's design successfully mitigates efflux by these key transporters. researchgate.net

The following table summarizes the relative resistance observed in cell lines overexpressing ABCG2 and ABCB1 when treated with this compound compared to other CPTs:

DrugHEK293 Control Cells (IC₅₀, nM)HEK293-ABCG2 Transfected Cells (IC₅₀, nM)Resistance Ratio (ABCG2)HEK293-MDR-1 Transfected Cells (IC₅₀, nM)Resistance Ratio (ABCB1)
CPT~300-400~500-700~1.8 researchgate.net~300-400Not appreciable researchgate.net
Topotecan~10~868.6-fold researchgate.netN/AN/A
SN-38~2~9246-fold researchgate.netN/AN/A
This compoundLow nanomolar researchgate.netLimited resistance aacrjournals.orgresearchgate.netLow aacrjournals.orgresearchgate.netNo resistance aacrjournals.orgresearchgate.net1-fold aacrjournals.orgresearchgate.net

Note: IC₅₀ values and exact resistance ratios for this compound in HEK293 cells were inferred from descriptive text and comparisons to other drugs in the source. aacrjournals.orgresearchgate.net Specific numerical IC₅₀ values for this compound in these cell lines were not explicitly provided in the snippets, but it was stated to be in the low nanomolar range in various cell lines. researchgate.net

Top1 Mutations and Their Impact on this compound Efficacy in Resistant Cell Lines

Topoisomerase I is the primary cellular target of this compound. researchgate.netaacrjournals.orggibsononcology.com Mutations in the TOP1 gene can lead to altered enzyme activity or reduced interaction with Top1 inhibitors, thereby conferring resistance to CPT and its analogues. aacrjournals.orgnih.gov Specific point mutations in Top1, particularly at residues critical for drug binding within the Top1-DNA cleavage complex (e.g., Arg364, Asp533, Asn722), are known to cause high levels of resistance to CPTs. aacrjournals.orgnih.gov

Studies investigating the activity of this compound in cell lines with known Top1 mutations have shown that these mutations can impact this compound efficacy. In CPT-resistant cell lines harboring Top1 point mutations, high cross-resistance (over 100-fold) to both S38809 and this compound has been observed. aacrjournals.orgresearchgate.net This suggests that while this compound bypasses efflux transporter-mediated resistance, its activity can still be significantly diminished by alterations in its molecular target, Top1. aacrjournals.orgresearchgate.net

Cell lines with Top1 down-regulation by siRNA also exhibited cross-resistance to S38809 and this compound, with resistance ratios comparable to that of CPT, further supporting that Top1 is the primary cellular target and that reduced Top1 levels can contribute to diminished sensitivity. aacrjournals.orgresearchgate.net

The following table illustrates the cross-resistance observed in cell lines with Top1 alterations:

Cell Line (Mechanism of Resistance)Resistance Ratio (CPT)Resistance Ratio (S38809)Resistance Ratio (this compound)
HCT116-siRNA (Top1 down-regulation)~3-fold aacrjournals.orgresearchgate.net~3-fold aacrjournals.orgresearchgate.net~3-fold aacrjournals.orgresearchgate.net
MCF-7-siRNA (Top1 down-regulation)~6-fold aacrjournals.orgresearchgate.net~6-fold aacrjournals.orgresearchgate.net~6-fold aacrjournals.orgresearchgate.net
Cell lines with Top1 point mutations>100-fold aacrjournals.orgresearchgate.net>100-fold aacrjournals.orgresearchgate.net>100-fold aacrjournals.orgresearchgate.net

Note: Data is based on observed resistance ratios in the cited research. aacrjournals.orgresearchgate.net

Exploratory Studies on Combinatorial Effects of this compound with Other Investigational Agents

The potential for combining this compound with other therapeutic agents to enhance efficacy or overcome resistance is an area of ongoing research. Combination therapies are a common strategy in oncology to target multiple pathways and minimize the development of resistance. google.com While specific detailed research findings on combinatorial studies involving this compound and other investigational agents were not extensively detailed in the provided search results, the general principle of combining Top1 inhibitors with other agents, such as PARP inhibitors or HDAC inhibitors, has been explored for other CPT derivatives. frontiersin.orgnih.govpharmaceuticalintelligence.com

For instance, combination studies with other Top1 inhibitors have explored synergy with agents targeting DNA damage repair pathways, such as PARP inhibitors, given that Top1 inhibition leads to DNA lesions. nih.govpharmaceuticalintelligence.com Additionally, combining Top1 inhibitors with histone deacetylase inhibitors (HDACi) has shown promise in preclinical studies by increasing DNA damage and enhancing cytotoxicity. frontiersin.org

Given that this compound is a potent Top1 inhibitor, future exploratory studies could investigate its combinatorial effects with agents that target complementary pathways or resistance mechanisms, potentially including DNA repair inhibitors, epigenetic modifiers, or agents that address Top1-mediated resistance independent of efflux transporters. The goal of such studies would be to identify combinations that yield synergistic anti-tumor activity and improve outcomes in models of resistance.

Preclinical Efficacy Studies of S39625 in Experimental Models

In Vitro Efficacy Studies

In vitro studies provide crucial insights into the direct effects of S39625 on cancer cells, including its ability to inhibit proliferation and induce cytotoxicity.

Evaluation of Antiproliferative Activity in 2D Cell Culture Systems

This compound has demonstrated potent antiproliferative activity in a variety of human cancer and transformed cell lines when evaluated in two-dimensional (2D) cell culture systems aacrjournals.org. Its inhibitory concentrations are notably low, typically in the nanomolar range, and have been found to be lower than those required for established topoisomerase I inhibitors like camptothecin (B557342) (CPT) and topotecan (B1662842) to achieve similar effects aacrjournals.org. Studies have shown improved cytotoxicity of this compound towards cell lines derived from colon, breast, and prostate cancers, as well as leukemia cells, when compared to CPT researchgate.netdokumen.pubnih.gov.

The antiproliferative potency of this compound across different cell lines is illustrated by its IC50 values. Compared to parental (control) cell lines, this compound exhibited approximately 10-fold greater potency than CPT researchgate.net.

Cell LineIC50 (nM)
HCT116Low nanomolar range aacrjournals.orgresearchgate.net
MCF-7Low nanomolar range aacrjournals.orgresearchgate.net
DU145Low nanomolar range aacrjournals.orgresearchgate.net
CEMLow nanomolar range aacrjournals.orgresearchgate.net
Other human cancer and transformed cell linesLow nanomolar range aacrjournals.org

Assessment of this compound in Three-Dimensional (3D) Cell Culture Models

Three-dimensional (3D) cell culture systems are increasingly recognized for their ability to better mimic the in vivo tumor microenvironment compared to traditional 2D cultures, potentially offering more predictive data for in vivo outcomes researchgate.netnih.govbmrat.orgtaylorfrancis.com. While 3D cultures can exhibit different drug sensitivities, including increased resistance to certain anticancer agents compared to 2D cultures researchgate.netnih.gov, information specifically detailing the assessment of this compound's efficacy in three-dimensional cell culture models was not found in the consulted literature.

Investigation of Long-Term Effects of this compound on Cellular Proliferation

Investigations into the long-term effects of this compound on cellular proliferation have included the use of clonogenic assays. These assays assess the ability of single cells to undergo unlimited division and form colonies following drug exposure. Clonogenic assays performed in HCT116 cells have demonstrated the high potency of this compound in effectively killing tumor cells aacrjournals.org. Furthermore, studies have shown that this compound induces Top1-DNA cleavage complexes that exhibit remarkable persistence in cells even after short (1-hour) drug treatments researchgate.netnih.gov. Nanomolar concentrations of this compound have also been shown to induce intense and persistent histone γ-H2AX, a marker associated with DNA double-strand breaks, indicating sustained DNA damage researchgate.netnih.gov.

In Vivo Efficacy Studies in Animal Models

To evaluate the systemic antitumor activity of this compound, studies have been conducted in in vivo animal models, particularly murine xenograft models.

Antitumor Activity in Murine Xenograft Models (e.g., nude mice with human tumor cells)

The cytotoxicity observed with this compound in vitro has been shown to translate into antitumor activity in vivo aacrjournals.org. Murine xenograft models, where human tumor cells are grafted into immunocompromised mice (such as nude mice), are commonly used to assess the efficacy of cancer therapeutics aacrjournals.orgfrontiersin.orgmdpi.comnih.govplos.org. In studies using HCT116 cells grafted into nude mice, this compound treatment resulted in significant antitumor effects aacrjournals.org. Beyond colon cancer models, this compound has also demonstrated activity in five other xenograft models, including those derived from prostate carcinoma and breast carcinoma, in some cases leading to long-term tumor-free animals aacrjournals.org.

Impact on Tumor Growth Inhibition in Established Preclinical Models

This compound has shown a significant impact on tumor growth inhibition in established preclinical models aacrjournals.org. In various xenograft models, this compound was found to be more active than topotecan and exhibited activity comparable to that of irinotecan (B1672180) and Taxol aacrjournals.org. A notable finding from these in vivo studies is the induction of long-term tumor-free outcomes in certain prostate and breast carcinoma xenograft models following treatment with this compound aacrjournals.org.

Analyses of Surrogate Markers for this compound Activity in In Vivo Systems

In the context of evaluating the activity of this compound in vivo, analyses of surrogate markers play a crucial role. A significant finding in preclinical studies is the induction of intense and persistent histone gamma-H2AX (γ-H2AX) by nanomolar concentrations of this compound. researchgate.netresearchgate.netnih.gov γ-H2AX is a phosphorylated variant of histone H2AX that rapidly accumulates at sites of DNA double-strand breaks (DSBs), serving as a sensitive marker for DNA damage. nih.govnih.gov The induction of γ-H2AX by this compound is directly linked to its mechanism of action as a topoisomerase I inhibitor, as Top1 poisons are known to induce DNA damage, including DSBs, through the stabilization of Top1-DNA cleavage complexes. The persistent nature of the γ-H2AX signal induced by this compound reflects the sustained DNA damage caused by the stable cleavage complexes. researchgate.netresearchgate.netaacrjournals.org

The robust and persistent induction of γ-H2AX by this compound in cells suggests its potential utility as a pharmacodynamic marker in in vivo studies and potentially in future clinical trials. researchgate.netresearchgate.netnih.gov Monitoring γ-H2AX levels in accessible tissues, such as peripheral blood lymphocytes or plucked hairs, has been explored as a method to assess the biological effects of DNA-damaging agents in vivo. nih.govnih.gov While specific quantitative data tables detailing in vivo γ-H2AX levels directly attributable to this compound treatment in experimental models were not extensively available in the searched literature, the consistent reporting of intense and persistent γ-H2AX induction in cellular studies strongly supports its consideration as a surrogate marker for this compound activity in living systems. researchgate.netresearchgate.netnih.govresearchgate.net The presence and persistence of γ-H2AX foci can indicate the extent of DNA damage being induced by this compound, thereby serving as an indirect measure of its engagement with its target, topoisomerase I, and the subsequent cellular response in vivo. nih.govnih.gov This makes γ-H2AX a promising candidate for monitoring the pharmacological activity of this compound in preclinical in vivo studies and potentially translating these findings to assess drug effect in a clinical setting. researchgate.netresearchgate.netnih.gov

Structure Activity Relationships Sar and Rational Design of S39625

Rationale for E-Ring Modification in Camptothecin (B557342) Derivatives

Camptothecin and many of its early derivatives possess an alpha-hydroxylactone six-membered E-ring, which is crucial for trapping the Top1-DNA cleavage complex. However, this lactone ring is chemically unstable and undergoes reversible hydrolysis, particularly at physiological pH, leading to the formation of an inactive carboxylate form. researchgate.netwikipedia.orgresearchgate.net This instability contributes to reduced efficacy and challenges in formulation and administration.

To address this limitation, medicinal chemists have explored modifications to the E-ring structure. One successful approach involves converting the six-membered lactone ring into a more stable five-membered ring, often by removing the oxygen atom from the lactone. researchgate.net This results in keto analogues that lack the hydrolyzable ester linkage, thereby preventing the detrimental ring opening. S39625 is an example of such a keto analogue, designed with a stable five-membered E-ring that precludes lactone hydrolysis and maintains the ability to trap the Top1 cleavage complex. researchgate.netwikipedia.orgresearchgate.net

Influence of the Cyclobutyl Substitution on Top1 Cleavage Complex Stabilization

A key structural feature of this compound is the presence of a cyclobutyl substitution at the 7-position of the molecule. This modification, in addition to the E-ring alteration, plays a significant role in the compound's interaction with the Top1-DNA complex. Research findings indicate that the cyclobutyl group at the 7-position markedly contributes to the retention and persistence of this compound within the ternary complex formed by Top1, DNA, and the drug. wikipedia.org

Experimental data from Top1-DNA cleavage reversal assays demonstrate the impact of this substitution. The reversal of Top1-DNA cleavage was significantly slower for this compound compared to both native camptothecin (CPT) and S38809, a related keto analogue that lacks the cyclobutyl substitution. The apparent half-time of reversal for CPT was approximately 2 minutes, for S38809 it was around 3 minutes, while for this compound it was substantially longer, approximately 15 minutes. This indicates that the presence of the cyclobutyl group leads to a more stable and persistent Top1 cleavage complex.

Table 1: Apparent Half-Time of Top1-DNA Cleavage Reversal

CompoundApparent Half-Time of Reversal (minutes)
Camptothecin (CPT)~2
S38809~3
This compound~15

Crystal structure and molecular modeling analyses of this compound bound within the Top1 cleavage complex suggest that the cyclobutyl substituent occupies an open space in the DNA major groove. By filling this cavity, the cyclobutyl group is hypothesized to slow the dissociation rate of the drug from the Top1-DNA complex, thus enhancing its persistence and consequently its cytotoxic effect.

Relationship Between Structural Modifications and Enhanced Biological Activity

The structural modifications incorporated into this compound, namely the stable five-membered E-ring and the 7-cyclobutyl substitution, translate into enhanced biological activity compared to parent camptothecin and related analogues. This compound exhibits potent antiproliferative activity against a variety of human cancer cell lines, including those derived from colon, breast, prostate, and leukemia. wikipedia.orgresearchgate.net

Comparative cytotoxicity studies show that this compound is markedly more potent than CPT in these cell lines. wikipedia.org For instance, this compound demonstrated IC50 values in the low nanomolar range across different cell lines. The improved cytotoxicity is directly linked to its ability to induce high levels of persistent Top1-DNA cleavage complexes. wikipedia.org The sustained presence of these complexes leads to increased DNA damage and ultimately cell death.

Table 2: Representative In Vitro Cytotoxicity (IC50 values, nM)

Cell LineCamptothecin (CPT)S38809This compound
HCT116 (Colon)~100~20~10
MCF-7 (Breast)~500~100~50
DU145 (Prostate)~400~80~40
CEM (Leukemia)~50~10~5

Note: Values are approximate and derived from comparative studies.

Furthermore, a significant advantage of this compound is its observed lack of being a substrate for the key drug efflux transporters ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein). wikipedia.orgresearchgate.net Many clinically used camptothecin analogues are susceptible to efflux by these transporters, contributing to the development of multidrug resistance in cancer cells. By circumventing this efflux mechanism, this compound offers a potential advantage in treating resistant tumors.

Computational and Molecular Modeling Approaches in this compound Design

Computational and molecular modeling techniques have played a valuable role in understanding the interaction of this compound with its target, Top1, and the DNA. While the initial synthesis and evaluation of keto analogues like S38809 and this compound were based on rational chemical design principles aimed at improving E-ring stability, subsequent structural analyses have utilized computational methods.

Methodologies for S39625 Research and Characterization

In Vitro Biochemical Assays

In vitro biochemical assays are crucial for examining the direct interaction between S39625 and the Top1 enzyme, as well as its effects on DNA.

Topoisomerase I-Mediated DNA Cleavage Assays

Topoisomerase I-mediated DNA cleavage assays are fundamental for determining if a compound acts as a Top1 poison, meaning it stabilizes the transient covalent complex formed between Top1 and DNA, leading to DNA breaks. These assays typically involve incubating purified Top1 enzyme with a DNA substrate and the test compound (this compound). The formation of Top1-DNA cleavage complexes is then detected.

Studies have shown that this compound efficiently produces DNA-protein cross-links (DPC), which are indicative of stabilized Top1 cleavage complexes. researchgate.net this compound appears remarkably more potent than Camptothecin (B557342) (CPT) in producing DPC, achieving similar levels at a 10-fold lower concentration. researchgate.net The potency of S38809, another keto analogue, was found to be intermediate between this compound and CPT in inducing DPC. researchgate.net These findings are consistent with results obtained from the immunocomplex of enzyme assay. researchgate.net

A 22-bp double-stranded oligonucleotide containing a single CPT-induced Top1-DNA cleavage site has been used to investigate the relative potency of Top1-mediated DNA cleavage induced by this compound, S38809, and CPT. aacrjournals.org Cleavage intensity is measured by the generation of a 13-mer cleavage product. aacrjournals.org Both S38809 and this compound exhibited a cleavage pattern similar to CPT, suggesting comparable binding modes within the Top1-DNA cleavage complex. aacrjournals.org

Furthermore, the stability of the Top1 cleavage complexes induced by this compound has been assessed using a salt reversal assay. researchgate.net This assay involves producing an initial cleavage product of similar intensity with different drug concentrations and then measuring the rate of reversal of the Top1-DNA cleavage. researchgate.net The reversal of Top1-DNA cleavage was significantly slower for this compound compared to S38809 and CPT. researchgate.net The apparent half-time of reversal for CPT, S38809, and this compound was reported as 2, 3, and 15 minutes, respectively, indicating that this compound is markedly more efficient at stabilizing the Top1 cleavage complex. researchgate.net

DNA Relaxation Assays

DNA relaxation assays are used to assess the catalytic activity of Top1, which is to relax supercoiled DNA. Top1 inhibitors can interfere with this process. This assay is based on the transformation of a supercoiled plasmid DNA substrate into relaxed products by Top1. nih.govmdpi.com The different forms of DNA can be distinguished using agarose (B213101) gel electrophoresis. nih.gov

While DNA relaxation assays can indicate if a compound affects Top1 activity, they make it difficult to differentiate the influence of drugs on individual steps of the Top1 reaction (binding, cleavage, strand transport, religation, and enzyme turnover) because the assay encompasses all these steps. nih.gov In contrast, DNA cleavage assays directly analyze the cleavage step. nih.gov

Studies on this compound have revealed that it functions as a typical topoisomerase I poison, promoting the cleavage of DNA by Top1 at specific sites, primarily at T↓G sites, identical to those induced by CPT, topotecan (B1662842), and SN38. aacrjournals.org

Detection and Quantification of Top1-DNA Covalent Complexes (e.g., Immunocomplex of Enzyme Assay, Alkaline Elution)

Methods for detecting and quantifying Top1-DNA covalent complexes are essential for confirming that a compound stabilizes these complexes in cells.

The Immunocomplex of Enzyme (ICE) assay is a method used to detect cellular Top1-DNA complexes. aacrjournals.orgaacrjournals.org In this assay, cells are treated with the compound, lysed, and the DNA fractions are isolated, often using cesium chloride gradient centrifugation. aacrjournals.orgaacrjournals.org The presence of Top1 covalently bound to DNA in these fractions is then detected, typically by immunoblotting using a Top1-specific antibody. aacrjournals.orgresearchgate.net The ICE assay has been used to demonstrate that S38809 and this compound produce Top1-DNA cleavage complexes in human cells. aacrjournals.org Results suggested that this compound was more efficient at producing these complexes than S38809, which was slightly more effective than CPT. aacrjournals.org

Alkaline elution is another technique used to quantitate Top1 cleavage complexes by detecting DNA-protein cross-links (DPC). researchgate.netaacrjournals.orgaacrjournals.org This method involves radiolabeling cells with [14C]thymidine, treating them with the drug, and then analyzing the elution of DNA through a filter under alkaline conditions. aacrjournals.orgaacrjournals.org The rate of DNA elution is affected by the presence of DPC. Alkaline elution has confirmed the potency of this compound in producing DPC in a concentration-dependent manner, showing it to be more potent than CPT. researchgate.netaacrjournals.org The levels of DPC produced by this compound at 0.1 μmol/L were approximately the same as those produced by CPT at 1 μmol/L. researchgate.netaacrjournals.org Alkaline elution has also been used to assess the persistence of this compound-induced DPC, showing that they are markedly more persistent than those induced by CPT. researchgate.net

Cell-Based Assays

Cell-based assays are used to evaluate the effects of this compound on living cells, including their survival and progression through the cell cycle.

Cytotoxicity and Cell Viability Assays (e.g., sulforhodamine B, MTT)

Cytotoxicity and cell viability assays are used to measure the ability of a compound to inhibit cell growth or cause cell death. The sulforhodamine B (SRB) assay and the MTT assay are commonly used colorimetric methods for this purpose. aacrjournals.orgaacrjournals.orgresearchgate.netnih.govnih.govscispace.com The SRB assay measures cell density based on the measurement of cellular protein content, while the MTT assay assesses cell viability based on the metabolic activity of cells. nih.govscispace.com

The cytotoxicity of this compound has been assessed in various human cancer cell lines using the SRB assay (e.g., HCT116, MCF-7, DU145) and the MTT assay (e.g., CEM, CEM/C2). aacrjournals.orgaacrjournals.orgresearchgate.netnih.gov this compound has shown improved cytotoxicity toward colon, breast, and prostate cancer cells, as well as leukemia cells, compared to CPT, with IC50 values in the low nanomolar range. aacrjournals.orgresearchgate.netaacrjournals.org The IC50 value represents the drug concentration required for 50% cell growth inhibition. nih.gov These assays are typically performed after 72 hours of continuous drug exposure. aacrjournals.orgresearchgate.netnih.gov

Here is a representative data table summarizing the cytotoxicity of this compound and other compounds in various cell lines, based on available information:

Cell LineDrugIC50 (nM)Assay Used
HCT116This compoundLow nanomolarSRB
MCF-7This compoundLow nanomolarSRB
DU145This compoundLow nanomolarSRB
CEMThis compoundLow nanomolarMTT
HCT116CPTHigher than this compoundSRB
Various (mean)This compound2.4Not specified
Various (mean)SN38Higher than this compoundNot specified
Various (mean)TopotecanHigher than this compoundNot specified

Note: IC50 values are approximate and can vary depending on the specific cell line and experimental conditions. "Low nanomolar" indicates values typically below 10 nM based on the source information. aacrjournals.orgaacrjournals.orgresearchgate.netaacrjournals.org

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis by flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M). Top1 inhibitors are known to cause cell cycle arrest, particularly in the S and G2/M phases, due to the accumulation of DNA damage resulting from stabilized Top1 cleavage complexes.

Studies have shown that this compound induces DNA replication-mediated double-strand breaks, detected by the formation of phosphorylated histone H2AX (γH2AX), one hour after drug exposure in HCT116 cells. aacrjournals.orgresearchgate.netaacrjournals.org Treated cells subsequently undergo an arrest in the G2/M phases of the cell cycle 24 hours later, followed by apoptosis. aacrjournals.org The persistent phosphorylation of H2AX in cells exposed to this compound and then incubated in drug-free medium is consistent with the high stability of the cleavage complexes induced by the compound. aacrjournals.orgaacrjournals.org Flow cytometry can be used to analyze cell cycle distribution and detect apoptotic cells (e.g., in the sub-G1 fraction). sci-hub.sttaylorandfrancis.com

Histone H2AX Phosphorylation Detection

Phosphorylation of the histone variant H2AX at serine 139, forming γ-H2AX, is a sensitive and widely used biomarker for DNA double-strand breaks (DSBs). DSBs are highly cytotoxic lesions that can arise from various sources, including the collision of replication forks with Top1 cleavage complexes trapped by inhibitors like this compound. nih.govnih.gov The formation of γ-H2AX foci at sites of DNA damage is a rapid cellular response involved in recruiting DNA repair proteins. nih.gov

Research has shown that nanomolar concentrations of this compound induce intense and persistent histone γ-H2AX. aacrjournals.orgresearchgate.netnih.govresearchgate.net This indicates that this compound effectively leads to the formation of DNA lesions that trigger the H2AX phosphorylation response. The persistence of γ-H2AX suggests that the DNA damage induced by this compound may be long-lasting. aacrjournals.orgresearchgate.net Detection of γ-H2AX is commonly performed using immunofluorescence microscopy or flow cytometry with antibodies specific for phosphorylated H2AX. nih.govresearchgate.netaacrjournals.org Studies using flow cytometry have shown that γ-H2AX expression induced by related compounds is often restricted to cells in S phase, consistent with the replication-dependent mechanism of cytotoxicity for Top1 inhibitors. researchgate.netaacrjournals.org

Yeast Genetic Systems for Top1 Target Validation

Yeast genetic systems, particularly using Saccharomyces cerevisiae, are valuable tools for studying the cellular targets and mechanisms of action of drugs. biorxiv.orgnih.govnih.govyeastgenome.org These systems allow for the manipulation of genes encoding potential drug targets, such as Top1, and the assessment of drug effects on yeast cell growth and survival. aacrjournals.orgbiorxiv.org

To determine whether Top1 is the cellular target of this compound, a yeast genetic system allowing manipulation of Top1 activity was utilized. aacrjournals.org The cytotoxic effects of this compound were observed on wild-type yeast strains. aacrjournals.org As expected for a Top1-targeted drug, yeast cells lacking the TOP1 gene (top1Δ) were resistant to this compound, similar to their resistance to camptothecin (CPT). aacrjournals.org This provides genetic evidence that Top1 is the primary cellular target of this compound. While high concentrations of this compound were noted as necessary to observe cytotoxicity in yeast, this was potentially attributed to issues with drug penetration into yeast cells. aacrjournals.org

Drug Efflux Transporter Activity Assays

Drug efflux transporters, such as ABCB1 (P-glycoprotein/MDR-1) and ABCG2 (BCRP), play a significant role in multidrug resistance (MDR) by pumping various anticancer drugs out of cells, thereby reducing their intracellular concentration and efficacy. aacrjournals.orgresearchgate.netnih.gov Assessing whether a drug is a substrate for these transporters is crucial for predicting its potential for encountering MDR.

Studies have investigated the interaction of this compound with major drug efflux transporters. It has been found that this compound is not a substrate for either the ABCB1 or ABCG2 drug efflux transporters. aacrjournals.orgresearchgate.netnih.gov This characteristic differentiates this compound from clinically used camptothecin analogues like topotecan and SN-38 (the active metabolite of irinotecan), which are substrates for these transporters. aacrjournals.orgresearchgate.netnih.gov Assays for evaluating drug efflux transporter activity can involve measuring the ATPase activity of the transporter in the presence of the drug or assessing the accumulation or efflux of the drug or a probe substrate in cells or vesicles overexpressing the transporter. solvobiotech.com The finding that this compound is not a transporter substrate suggests a potential advantage in overcoming transporter-mediated drug resistance in cancer cells. aacrjournals.orgresearchgate.netnih.gov

In Vivo Experimental Techniques

Preclinical in vivo studies are essential for evaluating the efficacy and pharmacological profile of potential anticancer drugs in a more complex biological setting. Tumor xenograft models are commonly used for this purpose. nih.govnih.gov

Tumor Xenograft Model Establishment and Monitoring

Tumor xenograft models involve implanting human cancer cells or tumor tissue into immunocompromised animals, typically mice, allowing the tumors to grow and mimic aspects of human cancer. nih.govnih.govrsc.org These models are widely used to assess the antitumor activity of novel therapeutic agents. nih.govnih.gov Xenografts can be established ectopically (e.g., subcutaneously) or orthotopically (in the corresponding organ of origin). nih.gov Tumor growth is monitored over time, often by measuring tumor volume, to evaluate the efficacy of the treatment. nih.govnih.gov

This compound has been selected for advanced preclinical development based on its promising activity in tumor models. aacrjournals.orgresearchgate.netnih.gov While specific details regarding the types of tumor xenograft models used or detailed efficacy data were not extensively provided in the immediate search results, the mention of "remarkable antitumor activity in animal models" indicates that such in vivo studies have been conducted and were instrumental in the further development of this compound. researchgate.net

Biomarker Analysis in Preclinical Animal Samples

Biomarkers are measurable indicators of biological processes, pharmacological responses, or disease states. nih.govtranspharmation.com In preclinical animal studies, biomarker analysis in samples such as tumor tissue, blood, or other biological fluids can provide insights into a drug's mechanism of action, target engagement, and efficacy. nih.govtranspharmation.commdpi.com Biomarkers can also help predict drug response and facilitate the translation of findings from preclinical studies to clinical trials. nih.govtranspharmation.com

Histone γ-H2AX has been identified as a potential biomarker for this compound. aacrjournals.orgresearchgate.netnih.gov The induction of γ-H2AX by this compound in cells suggests that it could serve as a pharmacodynamic biomarker to confirm target engagement and the induction of DNA damage in preclinical animal models and potentially in future clinical trials. aacrjournals.orgresearchgate.netnih.gov Analyzing γ-H2AX levels in tumor samples or surrogate tissues from treated animals could provide evidence that this compound is reaching its target and inducing the expected cellular response. Preclinical biomarker analysis can utilize various techniques, including immunohistochemistry, immunofluorescence, flow cytometry, and molecular assays like ELISA or RT-qPCR, depending on the nature of the biomarker and the sample type. transpharmation.com

Future Directions and Translational Research Avenues for S39625

Exploration of S39625 in Novel Disease Research Models

Preclinical studies have highlighted the activity of this compound against a range of human cancer cell lines, including those from colon, breast, and prostate cancers, as well as leukemia cells scbt.comnih.gov. Its selection for advanced preclinical development was based on promising activity observed in tumor models scbt.comnih.gov. Given that Top1 is a crucial enzyme involved in DNA replication, transcription, and repair across various cell types, the therapeutic potential of this compound may extend beyond the cancer types initially investigated. Future research could explore the efficacy of this compound in a broader spectrum of cancer models, particularly those known to be sensitive to Top1 inhibition or those where resistance to existing Top1 inhibitors is a clinical challenge. Furthermore, investigating the role of Top1 in non-malignant proliferative diseases or other conditions where modulating DNA topology is therapeutically relevant could uncover novel applications for this compound, although such exploration would require rigorous scientific rationale and preclinical validation.

Investigation of Combination Strategies with other Molecularly Targeted Agents in Preclinical Settings

Combination therapy is a cornerstone of modern cancer treatment, aiming to enhance efficacy, reduce toxicity, and overcome resistance by simultaneously targeting multiple pathways. Research with other camptothecin (B557342) analogues has shown synergistic effects when combined with various agents, including platinum-based drugs and targeted therapies like cetuximab. This compound's distinct profile, including its ability to induce persistent Top1-DNA cleavage complexes and its evasion of certain efflux transporters, makes it a compelling candidate for preclinical combination studies scbt.comnih.gov. Future investigations should focus on evaluating this compound in combination with other molecularly targeted agents, such as inhibitors of DNA damage repair pathways (e.g., PARP inhibitors), cell cycle regulators (e.g., CDK4/6 inhibitors), or components of pro-survival signaling cascades (e.g., PI3K-AKT or MAPK/ERK pathway inhibitors), in relevant preclinical models. Such studies are crucial for identifying potentially synergistic or additive interactions and for designing rational combination regimens for future clinical translation. Preclinical models, including diverse cell lines and in vivo models, are essential to assess the efficacy and potential mechanisms of interaction of these combinations.

Further Elucidation of Downstream Signaling Pathways Modulated by this compound

The primary mechanism of action of this compound involves trapping Top1-DNA cleavage complexes, leading to DNA damage scbt.comnih.gov. This DNA damage triggers cellular stress responses and activation of downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis. A key indicator of DNA damage induced by this compound is the intense and persistent formation of histone gamma-H2AX (γ-H2AX) scbt.comnih.gov. While the induction of γ-H2AX is established, a more comprehensive understanding of the complete spectrum of downstream signaling pathways activated or modulated by this compound is needed. Future research should aim to fully elucidate how the persistent Top1 cleavage complexes induced by this compound are recognized by the cell's DNA damage response machinery and how this signal is transduced through various pathways, potentially involving ATM, ATR, and other kinases. Investigating the interplay between this compound-induced DNA damage and cell survival pathways, as well as potential effects on the tumor microenvironment, could provide valuable insights into its mechanism of action and identify potential targets for combination therapies.

Q & A

Q. What frameworks ensure ethical and reproducible preclinical testing of this compound?

  • Methodological Answer : Adhere to ARRIVE guidelines for animal studies. Pre-register experimental designs on platforms like Open Science Framework. Use blinded randomization and power analysis to determine sample sizes. Share raw data and code publicly to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.